molecular formula C9H8ClFO3 B6320323 6-Chloro-3-ethoxy-2-fluorobenzoic acid CAS No. 2385350-59-2

6-Chloro-3-ethoxy-2-fluorobenzoic acid

Cat. No. B6320323
CAS RN: 2385350-59-2
M. Wt: 218.61 g/mol
InChI Key: HHVWJNPQOHXQJX-UHFFFAOYSA-N
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Description

6-Chloro-3-ethoxy-2-fluorobenzoic acid is a chemical compound that belongs to the class of benzene and substituted derivatives. It has a molecular weight of 218.61 .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-ethoxy-2-fluorobenzoic acid is 1S/C9H8ClFO3/c1-2-14-8-5(10)3-4-6(11)7(8)9(12)13/h3-4H,2H2,1H3,(H,12,13) . This indicates the presence of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

6-Chloro-3-ethoxy-2-fluorobenzoic acid is a solid at room temperature . The compound’s molecular weight is 218.61 .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly to the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

6-chloro-3-ethoxy-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVWJNPQOHXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-ethoxy-2-fluorobenzoic acid

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